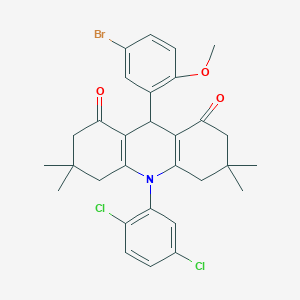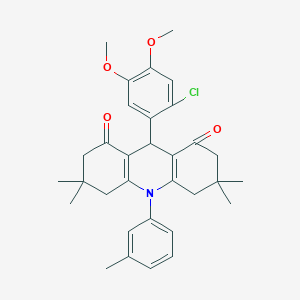![molecular formula C10H9NOS3 B307541 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MTMT, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has limitations in terms of its solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of interest is its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to optimize the conditions for using 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one as a probe and to validate its use in vivo. Another area of interest is the development of 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one and to explore its potential applications in other scientific research fields.
Métodos De Síntesis
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with methyl iodide, followed by the reaction with 2-chloro-5-methylthiophene-3-carbaldehyde. The final product is obtained through the reaction with sodium hydroxide and acetic acid. This synthesis method has been optimized to produce high yields of 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one with high purity.
Aplicaciones Científicas De Investigación
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propiedades
Nombre del producto |
4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one |
|---|---|
Fórmula molecular |
C10H9NOS3 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
(4Z)-2-methylsulfanyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C10H9NOS3/c1-6-3-4-7(14-6)5-8-9(12)15-10(11-8)13-2/h3-5H,1-2H3/b8-5- |
Clave InChI |
UFWPFWLRSPGECK-YVMONPNESA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=C\2/C(=O)SC(=N2)SC |
SMILES |
CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC |
SMILES canónico |
CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![Allyl 6-(2-naphthyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307459.png)
![Ethyl 4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307461.png)

![{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate](/img/structure/B307472.png)
![3-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307473.png)
![2-[3-(Butylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propanoate](/img/structure/B307475.png)
![4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)
![3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
![3-[7-Acetyl-3-(benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromophenyl acetate](/img/structure/B307481.png)